2-(Oxolan-3-yloxy)ethan-1-amine

Description

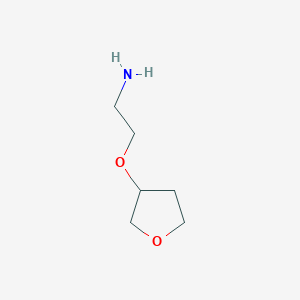

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yloxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLQKTXKFDFROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274539-59-1 | |

| Record name | 2-(oxolan-3-yloxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Oxolan 3 Yloxy Ethan 1 Amine

Retrosynthetic Analysis of the Ether-Amine Moiety

A retrosynthetic analysis of 2-(oxolan-3-yloxy)ethan-1-amine reveals two principal disconnection points, offering flexible pathways for its synthesis. The most logical disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two key synthons: a 3-substituted oxolane and a 2-aminoethanol derivative. This approach is generally favored due to the prevalence of reliable ether synthesis methodologies.

A second, less common, disconnection can be envisioned at the carbon-nitrogen bond of the ethanamine moiety. This would involve the formation of the amine group in a late-stage transformation of a precursor such as 2-(oxolan-3-yloxy)acetaldehyde or a related derivative.

The primary retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies 3-hydroxytetrahydrofuran (B147095) and a suitable 2-substituted ethanamine (where X is a leaving group) as the key starting materials or intermediates.

Approaches to the Tetrahydrofuran (B95107) (Oxolane) Core

Ring-Closing Reactions for Oxolane Formation

The formation of the tetrahydrofuran ring can be achieved through various intramolecular cyclization reactions. A common method involves the acid-catalyzed dehydration of a 1,2,4-triol. For instance, (S)-1,2,4-butanetriol can be cyclized to chiral (S)-3-hydroxytetrahydrofuran using p-toluenesulfonic acid (PTSA) at elevated temperatures. wikipedia.org

Another approach involves the intramolecular hydroalkoxylation of unsaturated alcohols. For example, a suitably substituted butenol (B1619263) can undergo cyclization to form the tetrahydrofuran ring.

Derivatization of Pre-formed Oxolane Systems

Alternatively, commercially available or readily synthesized tetrahydrofuran derivatives can be functionalized at the 3-position. For example, 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran (B41785) can undergo hydroboration-oxidation to yield 3-hydroxytetrahydrofuran. wikipedia.org Asymmetric hydroboration using chiral catalysts can provide enantiomerically enriched 3-hydroxytetrahydrofuran. wikipedia.org

Furthermore, 3-oxotetrahydrofuran, which can be prepared by the oxidation of 3-hydroxytetrahydrofuran, serves as a versatile intermediate for introducing the desired functionality. google.com

Formation of the Ether Linkage

The ether linkage is typically formed through a nucleophilic substitution reaction, with the Williamson ether synthesis being the most prominent method.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this can be approached in two ways:

Reacting the alkoxide of 3-hydroxytetrahydrofuran with a 2-haloethanamine derivative. In this scenario, 3-hydroxytetrahydrofuran is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This is then reacted with a protected 2-haloethanamine, such as N-(2-bromoethyl)phthalimide, to form the ether linkage. Subsequent deprotection of the amine yields the final product.

Reacting an activated 3-hydroxytetrahydrofuran with an amino alcohol derivative. Here, the hydroxyl group of 3-hydroxytetrahydrofuran is converted into a good leaving group (e.g., a tosylate or mesylate). This activated intermediate is then reacted with a protected 2-aminoethanol derivative, such as N-Boc-ethanolamine, in the presence of a base. A final deprotection step reveals the target amine.

The choice between these two approaches often depends on the availability and reactivity of the starting materials.

A typical reaction scheme is presented below:

Scheme 1: Williamson Ether Synthesis for this compound

(Prot = Protecting Group)

Other Etherification Methodologies

While the Williamson ether synthesis is the most common, other methods for forming the ether bond could be considered. For instance, the Mitsunobu reaction, which allows for the coupling of an alcohol and a nucleophile (in this case, a protected 2-aminoethanol) under mild, stereoinvertive conditions, could be a viable alternative, particularly for stereospecific syntheses.

Summary of Synthetic Intermediates

Introduction of the Ethan-1-amine Moiety

The primary challenge in synthesizing this compound lies in the efficient and selective formation of the primary amine group at the terminus of the ethoxy side chain. The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly relevant for the synthesis of this compound. nih.gov This one-pot reaction typically involves the reaction of a carbonyl compound, in this case, (oxolan-3-yloxy)acetaldehyde, with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate.

A common approach utilizes ammonia (B1221849) as the nitrogen source to generate the primary amine. The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine C=N bond without affecting the aldehyde or the resulting amine. masterorganicchemistry.comorganic-chemistry.org Several reducing agents are suitable for this transformation, each with specific characteristics.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH3CN) | Mild and selective for imines over carbonyls, but generates toxic cyanide waste. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN, often preferred for its selectivity and operational simplicity. masterorganicchemistry.com |

| Hydrogen (H2) with a metal catalyst (e.g., Pd/C, Raney Ni) | A "green" and cost-effective option, but may require elevated pressure and temperature. organic-chemistry.org |

| Formic acid or its salts (Leuckart-Wallach reaction) | Serves as both the reducing agent and a potential formylating agent, offering a one-pot route to N-formylated amines which can then be hydrolyzed. mdpi.com |

The versatility of reductive amination allows for the synthesis of a wide array of amines by varying the carbonyl and amine components. masterorganicchemistry.com

The Gabriel synthesis provides a classic and reliable method for preparing primary amines, effectively avoiding the over-alkylation issues often encountered with direct alkylation of ammonia. masterorganicchemistry.comyoutube.com This multi-step process begins with the deprotonation of phthalimide (B116566) to form a nucleophilic phthalimide salt, typically using a base like potassium hydroxide (B78521) or sodium hydride. masterorganicchemistry.comorganic-chemistry.org

This salt then undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide, such as 2-(oxolan-3-yloxy)ethyl bromide. masterorganicchemistry.comyoutube.com The resulting N-alkylphthalimide intermediate is a stable compound that can be isolated and purified. The final step involves the liberation of the primary amine from the phthalimide moiety. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) (N2H4), which cleaves the N-alkylphthalimide to yield the desired primary amine and the stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.comyoutube.com Alternatively, acidic or basic hydrolysis can be employed, though these methods can sometimes be harsh and may affect other sensitive functional groups. youtube.comyoutube.com

The Gabriel synthesis is particularly advantageous for producing primary amines with high purity. youtube.com

The direct alkylation of ammonia with a suitable electrophile, such as 2-(oxolan-3-yloxy)ethyl halide, represents the most straightforward conceptual approach to forming the ethan-1-amine moiety. wikipedia.org This reaction is a nucleophilic aliphatic substitution where the nitrogen atom of ammonia attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

However, this method is often plagued by a lack of selectivity. The primary amine product is itself a nucleophile and can compete with ammonia for the remaining alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. wikipedia.orgmasterorganicchemistry.com This "over-alkylation" results in a mixture of products that can be difficult to separate. masterorganicchemistry.com

To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. youtube.comyoutube.comyoutube.com Despite this, achieving high yields of the desired primary amine can still be challenging.

An alternative strategy for introducing the ethan-1-amine group involves the reduction of a suitable nitrogen-containing functional group precursor. This approach allows for the construction of the carbon skeleton first, followed by the conversion of the functional group to the amine in a final step.

Reduction of Nitriles: The corresponding nitrile, 2-(oxolan-3-yloxy)acetonitrile, can be readily reduced to this compound. This transformation can be achieved using various reducing agents. Catalytic hydrogenation with catalysts like Raney nickel or platinum oxide is a common and effective method. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be employed, offering a powerful, albeit less selective, option. youtube.com

Reduction of Amides: The amide precursor, 2-(oxolan-3-yloxy)acetamide, can also be reduced to the target amine. google.com Strong reducing agents like LiAlH4 are typically required for this conversion. nih.gov More recently, catalytic methods using silanes in the presence of a catalyst like zinc acetate (B1210297) have been developed as a milder alternative. rsc.org

Reduction of Nitro Compounds: While less direct for this specific target, the reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. If a synthetic route provides access to 2-(oxolan-3-yloxy)nitroethane, its reduction using methods like catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl) would yield the desired amine. organic-chemistry.org

While this compound itself is often synthesized as a racemate, the development of stereoselective methods is crucial for preparing chiral analogues. Such approaches aim to control the stereochemistry at the C3 position of the oxolane ring. This can be achieved by starting with an enantiomerically pure oxolan-3-ol or by employing asymmetric reactions during the synthesis.

For instance, stereoselective reduction of a ketone precursor to the corresponding alcohol can set the stereocenter early in the synthesis. Subsequent etherification and introduction of the amine moiety would then lead to the enantiomerically enriched target molecule. Asymmetric amination reactions, although more complex, could also be envisioned for the direct introduction of the amine group with stereocontrol.

One-Pot and Multicomponent Reaction Sequences

For the synthesis of this compound and its derivatives, an MCR approach could involve the combination of three or more starting materials in a single reaction vessel to form the target molecule in a cascade of bond-forming events. For example, a reaction could be designed that combines oxolan-3-ol, a two-carbon electrophile, and an amine source under conditions that promote their sequential reaction to form the desired product.

The Strecker synthesis, a classic MCR, could be adapted to produce α-amino nitriles which are precursors to α-amino acids, but the principles can be applied to other amine syntheses. nih.gov Similarly, imine-based MCRs offer a powerful platform for the synthesis of complex amines from simple starting materials. nih.govresearchgate.net While a specific one-pot synthesis for this compound is not widely reported, the principles of MCRs offer a promising avenue for future synthetic development in this area. organic-chemistry.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound and Analogues

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules. For a compound such as this compound, which contains a key tetrahydrofuran (oxolane) moiety, these principles guide the development of environmentally benign and efficient synthetic routes. The focus lies on maximizing atom economy, utilizing renewable feedstocks, employing catalytic reagents, and minimizing waste and the use of hazardous substances.

The principles of green chemistry are not merely theoretical considerations but are actively being applied to the synthesis of heterocyclic compounds like tetrahydrofuran derivatives. rsc.orgnih.govrsc.org For instance, the development of synthetic pathways starting from abundant biomass resources is a significant stride towards sustainability. nih.gov L-arabinose, a sugar beet waste product, can be converted into chiral tetrahydrofurans, showcasing the potential of using renewable feedstocks for complex chemical synthesis. nih.gov

Catalysis plays a pivotal role in the green synthesis of amines and tetrahydrofuran derivatives. organic-chemistry.orgacs.orgrsc.org Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled and reused, which minimizes waste. youtube.com For example, the reductive amination of furan-derived ketones to tetrahydrofuran-derived amines has been achieved with high yields using a Pd/Al2O3 catalyst. acs.org This approach, which uses ammonia or amines as the nitrogen source and molecular hydrogen as the reducing agent, represents a greener alternative to traditional methods that may employ metal hydrides and generate significant waste. acs.orgyoutube.com

Another key aspect of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal byproducts. kccollege.ac.inrsc.org In the context of synthesizing this compound analogues, a focus on reaction design that maximizes the incorporation of all reactant atoms into the final product is crucial.

The choice of solvents is also a critical consideration in green synthesis. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like furfural (B47365) or levulinic acid, is gaining traction. researchgate.net 2-MeTHF often exhibits superior performance compared to traditional solvents like tetrahydrofuran (THF) and its low water solubility simplifies recovery and recycling. researchgate.net

The application of innovative techniques like mechanochemistry also offers a promising avenue for greener synthesis. By conducting reactions in the solid state with minimal or no solvent, mechanochemistry can significantly reduce waste and energy consumption. researchgate.net

The following table summarizes how green chemistry principles can be applied to the synthesis of this compound and its analogues:

| Green Chemistry Principle | Application in the Synthesis of this compound and Analogues |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing reactions like catalytic hydrogenation and addition reactions that maximize the incorporation of reactant atoms into the final product. wikipedia.orgjocpr.comkccollege.ac.inrsc.org |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and developing safer alternatives, such as non-phosgene routes for amine derivatives. rsc.org |

| Designing Safer Chemicals | Synthesizing target molecules with low toxicity and high biodegradability. |

| Safer Solvents and Auxiliaries | Employing benign solvents like water or renewable solvents like 2-MeTHF, and exploring solvent-free conditions through techniques like mechanochemistry. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass, such as converting pentoses to tetrahydrofuran derivatives. nih.gov |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Employing selective catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. acs.orgrsc.orgyoutube.com |

| Design for Degradation | Designing products that can break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

By systematically applying these principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally responsible.

Reaction Chemistry and Chemical Transformations of 2 Oxolan 3 Yloxy Ethan 1 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂) makes it the most reactive center in the molecule, readily participating in reactions as a nucleophile.

The primary amine of 2-(Oxolan-3-yloxy)ethan-1-amine undergoes nucleophilic acylation with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. nih.govescholarship.org In this reaction, the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. nih.gov This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable amide bond. nih.govescholarship.org

Table 1: Acylation of this compound

| Reactant | Reagent/Conditions | Product |

|---|

Alkylation of the amine group can be achieved using alkyl halides. However, this reaction is often difficult to control. The initial alkylation produces a secondary amine, which is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased reactivity can lead to further alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Consequently, achieving selective monoalkylation can be challenging and may require specific strategies like reductive amination to obtain cleaner products. masterorganicchemistry.com

This compound reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to yield imines, also known as Schiff bases. libretexts.org The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group under acidic conditions allows for its elimination as a water molecule, leading to the formation of the C=N double bond characteristic of an imine. libretexts.org The pH must be carefully controlled, as high acidity can render the amine non-nucleophilic by protonating it, while low acidity is insufficient to promote water elimination. libretexts.org

The primary amine serves as a key functional group for the synthesis of several important derivatives.

Amides: As detailed in section 3.1.1, amides are readily formed via acylation.

Ureas: Substituted ureas can be synthesized by reacting this compound with isocyanates (R-N=C=O). organic-chemistry.org The reaction involves the nucleophilic addition of the amine to the central carbon of the isocyanate. Other methods for urea (B33335) synthesis include reacting amines with carbon dioxide, often under pressure, or with reagents like carbonyldiimidazole. organic-chemistry.orgrsc.org

Thioureas: Analogous to urea formation, thioureas are prepared by reacting the amine with isothiocyanates (R-N=C=S). organic-chemistry.orgnih.gov Alternative methods include the reaction of an amine with carbon disulfide. organic-chemistry.orgresearchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reactant | Reagent/Conditions | Product |

|---|---|---|---|

| Urea | This compound | Isocyanate (R-N=C=O) | N-R-N'-(2-(oxolan-3-yloxy)ethyl)urea |

Reactivity of the Ether Linkage

The ether bond (C-O-C) in the oxolane ring is significantly less reactive than the amine group and is stable to most reagents. libretexts.org Cleavage of this bond requires harsh reaction conditions.

The C-O bond of an ether can be cleaved by treatment with strong mineral acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com A halide ion (I⁻ or Br⁻), acting as a nucleophile, then attacks one of the adjacent carbon atoms in an Sₙ1 or Sₙ2 substitution reaction, breaking the C-O bond. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this would lead to the opening of the tetrahydrofuran (B95107) ring.

Stability under Various Reaction Conditions

The stability of this compound is a critical factor in its handling, storage, and application in chemical synthesis. Its structure, possessing both an amine and an ether functional group, is susceptible to degradation under certain conditions.

The primary amine group imparts a basic character to the molecule and is prone to oxidation. Under oxidative conditions, primary amines can be converted to a variety of products, including nitroso compounds, oximes, and nitriles, or can undergo oxidative coupling. The ether linkage and the tetrahydrofuran ring, while generally more stable, can be susceptible to cleavage under strongly acidic or oxidizing conditions.

The thermal stability of the compound is also a key consideration. At elevated temperatures, decomposition pathways may become accessible, potentially leading to fragmentation of the molecule. The presence of the relatively strained five-membered THF ring could influence its thermal lability compared to acyclic ether analogues.

Below is a table summarizing the expected stability of this compound under various reaction conditions, based on the known chemistry of its constituent functional groups.

Table 1: Predicted Stability of this compound

| Condition | Reagent/Environment | Expected Stability | Potential Reactions |

|---|---|---|---|

| Acidic | Strong acids (e.g., HCl, H₂SO₄) | Moderate | Protonation of the amine to form an ammonium salt. At high concentrations and temperatures, potential for ether linkage or THF ring cleavage. |

| Basic | Strong bases (e.g., NaOH, KOH) | High | Generally stable. The amine group itself is basic. |

| Oxidative | Mild oxidants (e.g., H₂O₂, air) | Low to Moderate | Oxidation of the primary amine. |

| Oxidative | Strong oxidants (e.g., KMnO₄, CrO₃) | Low | Oxidation of the primary amine and potential oxidative cleavage of the ether or THF ring. |

| Reductive | Catalytic hydrogenation (e.g., H₂/Pd) | High | The amine and ether groups are generally stable under these conditions. |

| Reductive | Strong reducing agents (e.g., LiAlH₄) | High | The amine and ether groups are typically stable. |

| Thermal | Elevated temperatures | Moderate | Potential for decomposition, the exact pathways for which would require experimental determination. |

Transformations Involving the Tetrahydrofuran Ring

The tetrahydrofuran ring in this compound is a key structural feature that can undergo specific chemical transformations, offering pathways to novel molecular architectures.

Ring-Opening Reactions of the Oxolane System

The cleavage of the tetrahydrofuran ring can be initiated under various conditions, typically involving electrophilic activation of the ring oxygen followed by nucleophilic attack. For instance, treatment with strong acids in the presence of a nucleophile can lead to the formation of a 1,4-difunctionalized butane (B89635) derivative.

Palladium-catalyzed ring-opening reactions of THF have also been reported. acs.org For example, in the presence of a palladium catalyst and a suitable amine, the THF ring can be opened to yield aminobutanol (B45853) derivatives. acs.org While the specific reactivity of the substituted THF in this compound would need to be experimentally verified, it is plausible that similar transformations could be achieved, leading to linear structures with preserved or modified amine and ether functionalities.

Functionalization of the Tetrahydrofuran Ring

The functionalization of the C-H bonds of the tetrahydrofuran ring provides a direct method for introducing new substituents. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. Palladium catalysts, in particular, have been shown to effectively catalyze the arylation, alkenylation, and acylation of THF derivatives.

The position of the ethoxyamine substituent on the THF ring in this compound would likely direct the regioselectivity of such functionalization reactions. The directing effect of the ether oxygen could favor functionalization at the adjacent C-H bonds (positions 2 and 5).

Role in Advanced Catalytic Processes

The presence of both a primary amine and an ether oxygen atom makes this compound an interesting candidate for applications in catalysis, both as an organocatalyst and as a ligand for metal complexes.

Amine-Catalyzed Organic Transformations (General Principles)

Primary amines can act as nucleophilic catalysts in a variety of organic reactions. A common mechanism involves the formation of an iminium ion intermediate by reaction with a carbonyl compound, which then activates the substrate towards nucleophilic attack. The catalytic activity of an amine is influenced by both electronic and steric factors. The electron-donating or withdrawing nature of substituents on the amine can alter its basicity and nucleophilicity.

In the case of this compound, the ether-containing substituent could influence its catalytic properties through electronic effects. The potential for the ether oxygen to participate in hydrogen bonding or to coordinate to other species in the reaction mixture could also modulate its catalytic behavior.

Ligand Design Considerations for Metal Catalysis

The ability of this compound to act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amine and the oxygen of the ether, opens up possibilities for its use in the design of novel metal catalysts. Such N,O-bidentate ligands can form stable chelate complexes with a variety of transition metals.

The steric and electronic properties of the ligand are crucial for determining the activity and selectivity of the resulting catalyst. The tetrahydrofuran ring introduces a specific steric profile around the metal center, which could be beneficial for controlling the stereochemical outcome of a catalyzed reaction. Furthermore, the chiral center at the 3-position of the oxolane ring means that enantiomerically pure forms of this ligand could be used in asymmetric catalysis.

The design of chiral ligands is a cornerstone of modern asymmetric synthesis. The ready availability of chiral precursors for the synthesis of substituted tetrahydrofurans makes molecules like this compound attractive starting materials for the development of new chiral ligands for a range of metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Mechanistic Investigations of Reactions Involving 2 Oxolan 3 Yloxy Ethan 1 Amine

Detailed Reaction Pathways for Amine Derivatizations

The primary amine group in 2-(oxolan-3-yloxy)ethan-1-amine is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with various electrophiles. youtube.com

Common derivatization reactions for primary amines like this compound include acylation, alkylation, and sulfonylation.

Acylation: The reaction with acyl chlorides or anhydrides is a fundamental transformation to form amides. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl, proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer leads to the stable amide product. The ether linkage in the oxolane ring is generally stable under these conditions and is not expected to interfere with the reaction.

Alkylation: Direct alkylation of the amine with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. To achieve mono-alkylation, reductive amination is a more controlled and preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is a reliable method for derivatizing primary amines.

The general reaction pathways for these derivatizations are well-established for primary amines and are expected to be applicable to this compound. The presence of the oxolane ether is unlikely to sterically hinder the amine group significantly, allowing for efficient reactions.

Proton Transfer Processes and Basicity Studies

The basicity of the amine group in this compound is a critical parameter that governs its reactivity and its behavior in biological systems. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. youtube.com The basicity of an amine is typically expressed by the pKa of its conjugate acid.

A comparative analysis of the pKa values of related amines can provide an estimate of the basicity of this compound.

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.26 |

| Ethylamine (B1201723) | CH₃CH₂NH₂ | 10.64 |

| Ethanolamine | HOCH₂CH₂NH₂ | 9.50 |

| 2-Methoxyethylamine | CH₃OCH₂CH₂NH₂ | 9.37 |

Influence of Stereochemistry on Reaction Outcomes for Analogues

The oxolane ring in this compound contains a stereocenter at the 3-position. This means that the compound can exist as two enantiomers, (R)-2-(oxolan-3-yloxy)ethan-1-amine and (S)-2-(oxolan-3-yloxy)ethan-1-amine. The stereochemistry at this position can have a profound influence on the outcomes of its reactions, particularly when reacting with other chiral molecules or in the presence of chiral catalysts.

For instance, in the synthesis of chiral pharmaceutical ingredients, using a single enantiomer of this compound as a starting material can lead to the formation of a specific stereoisomer of the final product. This is a key principle in asymmetric synthesis.

The enantioselective synthesis of related tetrahydrofuran (B95107) derivatives has been achieved through various methods, including Sharpless asymmetric dihydroxylation and Mitsunobu reactions on precursors. nih.gov These strategies can be employed to prepare enantiomerically pure forms of this compound or its analogues.

When the amine group of a chiral analogue undergoes a reaction, the existing stereocenter can direct the stereochemical outcome of a newly formed stereocenter. This is known as diastereoselective synthesis. The facial selectivity of the approach of a reagent to the amine or a derivative can be influenced by the steric bulk and electronic nature of the substituents on the chiral oxolane ring.

Transition State Analysis in Key Synthetic Steps

One of the key synthetic steps for preparing this compound could involve the formation of the ether linkage or the introduction of the amine group. For instance, the Williamson ether synthesis, involving the reaction of an alcohol with an alkyl halide, proceeds through an SN2 transition state. The geometry and energy of this transition state would be influenced by the steric hindrance around the reacting centers.

In derivatization reactions of the amine, such as acylation, the transition state involves the formation of a tetrahedral intermediate. Computational studies on similar amine acylation reactions can provide insights into the bond angles and lengths in the transition state, as well as the activation energy of the reaction. These studies can help in understanding the factors that affect the reaction rate.

Modern computational methods, such as the Nudged Elastic Band (NEB) method, are used to find and analyze transition states in chemical reactions, providing a detailed picture of the reaction pathway at a molecular level. researchgate.net

Intermediate Formation and Characterization in Reaction Mechanisms

The formation of transient intermediates is a common feature in the reaction mechanisms of amines. The identification and characterization of these intermediates are key to elucidating the detailed reaction pathway.

In the reductive amination of an aldehyde or ketone with this compound, an imine or enamine intermediate is formed. youtube.com These intermediates are generally not isolated but can be detected using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. rsc.org For example, the formation of an imine is characterized by the appearance of a C=N stretching band in the IR spectrum.

In acylation reactions, a tetrahedral intermediate is formed. While these are typically short-lived, their existence is supported by a wealth of experimental and theoretical evidence from studies on analogous reactions. In some cases, with appropriate substrates and conditions, it might be possible to trap or observe these intermediates.

The characterization of intermediates in the synthesis of the oxolane ring itself, for example through photochemical ring expansion reactions, can involve the detection of diradical or ylide intermediates, often through computational studies and advanced spectroscopic methods.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most crucial steps in the structural analysis of 2-(Oxolan-3-yloxy)ethan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling. Based on the structure of this compound, a predictable pattern of signals would emerge.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Proton (H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | -CH₂-NH₂ | 2.8 - 3.0 | Triplet (t) | 2H |

| 2 | -O-CH₂- | 3.5 - 3.7 | Triplet (t) | 2H |

| 3 | -O-CH- | 4.0 - 4.2 | Multiplet (m) | 1H |

| 4, 5 | -CH₂-CH₂-O- | 1.8 - 2.1 | Multiplet (m) | 2H |

| 6, 7 | -O-CH₂-CH- | 3.7 - 3.9 | Multiplet (m) | 2H |

| 8 | -NH₂ | 1.5 - 2.5 (variable) | Singlet (s, broad) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. Each carbon atom in this compound is chemically distinct, and therefore, a total of six signals would be expected.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Carbon (C) | Predicted Chemical Shift (ppm) |

| 1 | -CH₂-NH₂ | 40 - 45 |

| 2 | -O-CH₂- | 68 - 72 |

| 3 | -O-CH- | 78 - 82 |

| 4 | -CH₂- (ring) | 25 - 30 |

| 5 | -CH₂- (ring) | 30 - 35 |

| 6 | -O-CH₂- (ring) | 65 - 70 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be observed between the protons on C1 and C2, and among the protons of the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would confirm the ether linkage, for example, by showing a correlation between the proton on C3 and the carbons C2 and C6, as well as the protons on C2 and the carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, particularly within the oxolane ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₆H₁₃NO₂. The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 | (To be determined) |

| [M+Na]⁺ | C₆H₁₃NNaO₂⁺ | 154.0838 | (To be determined) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of the amine group, the ethylamine (B1201723) side chain, and fragmentation of the oxolane ring.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 132.10 | 115.08 | NH₃ | C₆H₁₁O₂⁺ |

| 132.10 | 87.04 | C₂H₅N | C₄H₇O₂⁺ |

| 132.10 | 71.05 | C₂H₅NO | C₄H₇O⁺ |

| 132.10 | 44.05 | C₄H₈O₂ | C₂H₆N⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups in this compound. The primary amine (NH₂) group would exhibit characteristic stretching vibrations. The C-O ether linkages and the C-N bond would also have distinct absorption bands.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of the molecule. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The C-C and C-O backbone of the molecule would produce characteristic Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3300 - 3500 (two bands) | Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| N-H (amine) | Scissoring Bend | 1590 - 1650 | Moderate |

| C-O (ether) | Stretch | 1050 - 1150 | Moderate |

| C-N (amine) | Stretch | 1020 - 1250 | Moderate |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating "this compound" from potential impurities, starting materials, and by-products, as well as for quantifying its purity.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of primary amines like "this compound" can be challenging due to their polarity. The primary amine group can interact with active sites on the GC column, leading to poor peak shape (tailing) and reduced resolution. iu.edu

To overcome these issues, derivatization is a common and highly effective strategy. iu.edu This process involves chemically modifying the amine group to create a less polar and more volatile derivative, which exhibits improved chromatographic behavior. iu.eduresearchgate.net Acylation and silylation are the most frequently employed derivatization techniques for primary amines. iu.edugcms.cz

Derivatization Reagents: Several reagents can be used to derivatize primary amines for GC analysis. thermofisher.com Trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent that reacts with primary amines to form stable trifluoroacetamide (B147638) derivatives. iu.edugcms.cz Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are also widely used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. iu.eduthermofisher.com

Table 1: Potential GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Suggested Conditions | Rationale |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | Forms volatile and stable trifluoroacetyl derivatives suitable for GC analysis of primary amines. iu.edugcms.cz |

| GC Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | A standard non-polar to mid-polar column offering good resolution for a wide range of compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | Initial 60 °C, ramp to 280 °C at 10 °C/min | A typical temperature program to separate compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases commonly used in GC. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative data, enabling definitive peak identification. |

The resulting mass spectrum from GC-MS analysis would be crucial for structural confirmation. The fragmentation pattern would be expected to show characteristic losses, such as the ethoxyamine side chain and fragments from the tetrahydrofuran (B95107) ring, allowing for unambiguous identification.

High-performance liquid chromatography is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a polar compound like "this compound", reversed-phase HPLC (RP-HPLC) is the most probable method of choice. glsciencesinc.comnih.gov

In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. glsciencesinc.com The retention of polar analytes can sometimes be challenging on standard C18 columns with highly aqueous mobile phases. hplc.euresearchgate.net However, modern "aqueous stable" C18 columns are designed to overcome this issue. hplc.eu The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape for a basic compound like an amine, a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase and to ensure the analyte is in a single ionic form. nih.gov

LC-MS, particularly with an electrospray ionization (ESI) source, is exceptionally well-suited for the analysis of this compound. nebiolab.com The primary amine is expected to readily ionize in the positive ion mode to form a protonated molecule [M+H]+, allowing for highly sensitive and selective detection. nebiolab.comnih.gov

Table 2: Plausible HPLC and LC-MS Analysis Parameters for this compound

| Parameter | Suggested Conditions | Rationale |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | A standard column for the separation of a wide range of compounds based on hydrophobicity. glsciencesinc.com |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A common mobile phase system for the analysis of polar/basic compounds in RP-HPLC, providing good peak shape. nih.gov |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 15 minutes) | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detector | UV (at low wavelength, e.g., ~200-210 nm) or Mass Spectrometer | The compound lacks a strong chromophore, so UV detection might have low sensitivity. MS detection is preferred. |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Primary amines are readily protonated, leading to strong signals for [M+H]+ in positive ESI mode. nebiolab.comnih.gov |

Chiral Analysis Methodologies for Enantiomeric Purity (if applicable to chiral analogues)

The structure of "this compound" contains a chiral center at the C3 position of the oxolane (tetrahydrofuran) ring. Therefore, the compound exists as a pair of enantiomers. For applications where enantiomeric purity is critical, specialized chiral analysis methodologies are required.

While specific methods for the enantiomeric separation of "this compound" are not documented in readily accessible literature, established strategies for the chiral resolution of amines can be applied.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. researchgate.net The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful for the resolution of a broad range of chiral compounds, including amines. nih.govyakhak.orgmdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the use of a basic additive (like diethylamine) can significantly influence the separation. mdpi.com

Chiral Gas Chromatography (Chiral GC): Chiral GC is another viable option for separating the enantiomers of volatile compounds. chromatographyonline.com Similar to non-chiral GC of amines, derivatization is typically required. nih.gov The amine can be reacted with an achiral derivatizing reagent (like TFAA) and then separated on a chiral column. nih.govsigmaaldrich.com Cyclodextrin-based chiral stationary phases are very common for this purpose. chromatographyonline.comwiley.com

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation

| Technique | CSP Type | Examples of Commercial Columns | Principle |

| Chiral HPLC | Polysaccharide-based (Immobilized or Coated) | Chiralpak® IA, IB, IC, ID, IE, IF nih.gov | Enantiomers interact differently with the chiral cavities and functional groups of the derivatized polysaccharide, leading to different retention times. researchgate.net |

| Chiral HPLC | Crown Ether-based | Crownpak® CR-I(+) wiley.com | Particularly effective for the separation of primary amines through complexation with the crown ether macrocycle. wiley.com |

| Chiral GC | Derivatized Cyclodextrin (B1172386) | Chiraldex®, Astec CHIRALDEX® | Enantiomers show differential inclusion into the chiral cyclodextrin cavity. chromatographyonline.comwiley.com |

The selection of the optimal chiral separation method would require experimental screening of different columns and conditions to achieve baseline resolution of the two enantiomers of "this compound".

Synthetic Utility and Advanced Chemical Applications of 2 Oxolan 3 Yloxy Ethan 1 Amine As a Building Block

Utilization in the Synthesis of Complex Organic Scaffolds

Detailed research findings on the specific utilization of 2-(Oxolan-3-yloxy)ethan-1-amine as a building block in the synthesis of complex organic scaffolds are not extensively documented in publicly available scientific literature. However, its structure lends itself to several potential synthetic applications. The primary amine can be a key functional handle for introducing the oxolane moiety into larger, more complex molecules through reactions such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The tetrahydrofuran (B95107) ring, a common motif in many natural products, can impart specific conformational constraints and solubility properties to the target scaffold.

Table 1: Potential Reactions for Incorporating this compound into Complex Scaffolds

| Reaction Type | Reactant | Resulting Linkage/Structure | Potential Application |

| Acylation | Acyl Halide/Anhydride (B1165640) | Amide | Pharmaceuticals, Agrochemicals |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Bioactive Molecules |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Asymmetric Synthesis |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Intermediate for further synthesis |

Role in Polymer and Materials Chemistry

While specific studies detailing the use of this compound in polymer and materials chemistry are sparse, the presence of a reactive primary amine suggests its utility in this field.

Theoretically, this compound can act as a monomer in step-growth polymerization. The primary amine can react with isocyanates to form polyurethanes or with activated carboxylic acid derivatives to form polyamides. Its bifunctionality (assuming a reaction partner that is also at least bifunctional) would allow for the formation of polymer chains. The incorporation of the oxolane ring into the polymer backbone could influence the material's thermal properties, solubility, and mechanical characteristics. For instance, the ether linkage can enhance flexibility and alter the polarity of the resulting polymer.

Primary amines are widely used for the post-polymerization modification of materials. This compound could be grafted onto polymer backbones containing electrophilic groups such as esters, anhydrides, or alkyl halides. This surface or bulk modification could be used to alter the properties of the original polymer, for example, to improve hydrophilicity, introduce sites for further functionalization, or enhance adhesion.

Applications in Supramolecular Chemistry

The application of this compound in supramolecular chemistry is an area ripe for exploration, though specific examples are not currently prevalent in the literature.

The molecule possesses both a hydrophilic primary amine group and a more hydrophobic oxolane ether segment, giving it an amphiphilic character. This amphiphilicity could potentially drive the self-assembly of the molecule in solution to form organized structures such as micelles or vesicles. The primary amine can also participate in hydrogen bonding, which is a key driving force in the formation of many supramolecular assemblies.

Use as a Ligand Component in Coordination Chemistry

The amine and the ether oxygen in this compound are both potential donor sites for coordination to metal ions. This suggests its utility as a ligand in coordination chemistry. It could act as a bidentate ligand, forming a chelate ring with a metal center, which can enhance the stability of the resulting complex. The specific nature of the oxolane ring and the ethylamine (B1201723) backbone would influence the bite angle and the steric and electronic properties of the coordination sphere, thereby tuning the reactivity and properties of the metal complex. Such complexes could have applications in catalysis, materials science, and bioinorganic chemistry.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Ions | Possible Applications |

| Monodentate | N (amine) | Various transition metals | Basic coordination studies |

| Bidentate (Chelating) | N (amine), O (ether) | Transition metals, Lanthanides | Catalysis, Magnetic materials |

Derivatization for Sensor Technologies

The unique structural features of this compound, namely the presence of a primary amine group and a tetrahydrofuran (THF) moiety, make it a versatile building block for the synthesis of novel chemosensors. The primary amine serves as a reactive handle for the straightforward introduction of various signaling units, such as chromophores and fluorophores, while the THF ring can influence the molecule's solubility, stability, and binding properties. Derivatization of this compound can lead to the development of sophisticated sensors for the detection of various analytes, including metal ions, anions, and small organic molecules.

The design of chemosensors often involves the integration of a recognition unit (receptor) and a signaling unit (transducer). The primary amine of this compound is an excellent nucleophile, readily participating in reactions to form Schiff bases, amides, and other derivatives. This allows for the covalent attachment of moieties that can produce a detectable signal upon interaction with a target analyte.

Colorimetric and Fluorescent Sensors

One of the most common strategies for developing optical sensors is the synthesis of Schiff base derivatives. The condensation reaction between the primary amine of this compound and an aldehyde-containing chromophore or fluorophore can yield a sensor molecule. The resulting imine bond is often part of a conjugated system that can be perturbed by the binding of an analyte, leading to a change in the electronic properties of the molecule and a subsequent colorimetric or fluorescent response.

For instance, Schiff bases derived from salicylaldehyde and its derivatives are well-known for their ability to coordinate with metal ions. The lone pair of electrons on the imine nitrogen and the hydroxyl group of the salicylaldehyde moiety can act as a binding site. Upon coordination with a metal ion, the electronic structure of the Schiff base is altered, which can cause a noticeable change in its absorption or emission spectrum. This principle can be applied to create sensors for various metal ions, with the tetrahydrofuran group potentially enhancing selectivity and solubility in specific media.

| Sensor Type | Signaling Unit | Potential Analyte | Sensing Mechanism |

| Colorimetric | Chromophore (e.g., salicylaldehyde derivative) | Metal Ions (e.g., Al³⁺, Cu²⁺) | Change in absorption spectrum upon analyte binding. |

| Fluorescent | Fluorophore (e.g., naphthalene, anthracene) | Metal Ions, Anions | Fluorescence quenching or enhancement (Turn-off/Turn-on). |

This table is generated based on established principles of sensor design and the reactive nature of the primary amine on the target compound.

Electrochemical Sensors

The amine functionality of this compound also lends itself to the development of electrochemical sensors. The compound can be immobilized on an electrode surface through various techniques, such as covalent bonding or electropolymerization. The immobilized molecules can then interact with target analytes, leading to a change in the electrochemical properties of the electrode, such as its potential, current, or impedance.

For example, derivatives of this compound could be used to functionalize electrodes for the detection of biogenic amines, which are important markers for food quality and safety. The sensor could operate based on the specific binding of the target amine to a receptor moiety attached to the derivatized this compound on the electrode surface.

Advanced Sensor Platforms

Beyond traditional colorimetric, fluorescent, and electrochemical sensors, derivatives of this compound could be incorporated into more advanced sensor platforms.

Quantum Dots (QDs): The primary amine can be used to functionalize the surface of quantum dots. QDs are semiconductor nanocrystals with unique photoluminescent properties that are highly sensitive to their surface chemistry. By attaching a derivative of this compound that acts as a receptor for a specific analyte, a highly sensitive and selective QD-based sensor can be constructed. The binding of the analyte can induce changes in the QD's fluorescence through mechanisms such as fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET).

Nanoparticle-Based Sensors: The compound can also be used to modify the surface of metallic nanoparticles, such as gold or silver nanoparticles. These nanoparticles exhibit surface plasmon resonance (SPR), a phenomenon that is sensitive to changes in the refractive index at the nanoparticle surface. Functionalization with a receptor derived from this compound would allow for the detection of analytes through changes in the SPR signal upon binding.

While specific research on the derivatization of this compound for sensor technologies is not extensively documented in publicly available literature, the fundamental reactivity of its primary amine group, coupled with the presence of the tetrahydrofuran moiety, provides a strong basis for its potential application in this field. The principles outlined above, which are well-established in the design of chemosensors, suggest that this compound is a promising and versatile building block for the development of novel and effective sensing platforms.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The development of new and efficient methods for synthesizing amines remains a critical area of research in organic chemistry. rsc.orgnumberanalytics.com For 2-(Oxolan-3-yloxy)ethan-1-amine, future research could focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. rsc.orgrsc.org Classical methods for amine synthesis often involve harsh reagents and produce significant waste. rsc.org Therefore, exploring catalytic methods, such as reductive amination of a corresponding aldehyde or ketone, could offer a more sustainable alternative. mdpi.com

Future synthetic strategies could also explore the use of readily available starting materials derived from renewable resources, aligning with the growing demand for sustainable chemical manufacturing. rsc.orgrsc.org Research into novel catalytic systems, potentially involving earth-abundant metals, could further enhance the efficiency and cost-effectiveness of the synthesis. mdpi.com The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would also be a significant advancement, as the stereochemistry of such molecules can be crucial for their biological activity.

Exploration of Undiscovered Chemical Transformations

The reactivity of this compound is largely unexplored. The primary amine group is a versatile functional handle that can participate in a wide range of chemical transformations. wikipedia.org Future research should systematically investigate its reactivity, including N-acylation, N-alkylation, and sulfonylation to generate a diverse library of derivatives. wikipedia.org These reactions could lead to the discovery of novel compounds with unique properties and potential applications.

Furthermore, the tetrahydrofuran (B95107) ring itself can be a site for chemical modification. Ring-opening reactions of tetrahydrofuran are known, and investigating such transformations under various conditions could lead to novel linear ether derivatives with different functionalities. nih.gov The ether linkage also presents an opportunity for cleavage or rearrangement studies, potentially yielding another layer of chemical diversity. The exploration of these undiscovered chemical transformations will be crucial in expanding the chemical space accessible from this scaffold.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ monitoring techniques is paramount. mt.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with real-time reaction monitoring, can provide valuable kinetic and mechanistic data. mt.comacs.orgspectroscopyonline.com This allows for the precise control of reaction parameters and the identification of transient intermediates, which is often not possible with traditional offline analysis. spectroscopyonline.comista.ac.at

For the synthesis and subsequent reactions of this compound, employing these techniques could lead to significant process improvements. ista.ac.at For instance, monitoring the progress of a reductive amination in real-time would enable the optimization of catalyst loading, temperature, and pressure to maximize yield and minimize side-product formation. mt.com Furthermore, techniques like online high-performance liquid chromatography (HPLC) can provide quantitative data on the consumption of reactants and the formation of products, offering a comprehensive picture of the reaction progress. acs.org

Expanded Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound and its derivatives, density functional theory (DFT) calculations could be employed to predict a range of properties, including conformational preferences, electronic structure, and spectroscopic signatures.

Furthermore, computational modeling can be used to explore potential reaction pathways and predict their energetic barriers, providing insights into reaction mechanisms. acs.org Structure-activity relationship (SAR) studies, aided by computational methods, could help in designing new derivatives with enhanced biological activity or material properties. By simulating the interactions of these molecules with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. acs.orgnih.govthieme-connect.com The synthesis of this compound and its derivatives is well-suited for translation to a continuous flow process. thieme-connect.com This would not only enable safer handling of potentially hazardous reagents and intermediates but also allow for precise control over reaction conditions, leading to higher yields and purities. rsc.org

Automated flow synthesis platforms could be developed to rapidly generate libraries of derivatives by systematically varying the reagents used in reactions such as N-acylation or N-alkylation. researchgate.net This high-throughput approach would significantly accelerate the exploration of the chemical space around this scaffold and the identification of compounds with desirable properties. The integration of in-line purification and analysis would further streamline the process, creating a fully automated "synthesis-to-screening" platform.

Potential for Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.orgacs.org Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. numberanalytics.comacs.org This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the development of catalytic processes that minimize waste generation. rsc.orgrsc.org

Biocatalysis, using enzymes to perform chemical transformations, offers a particularly attractive approach for the sustainable synthesis of amines and their derivatives. numberanalytics.com Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and complex purification procedures. Exploring enzymatic routes for the synthesis and modification of this compound could lead to significantly more sustainable and efficient manufacturing processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.